Tuxobertinib - 2414572-47-5

Tuxobertinib

Catalog Number: EVT-3162743
CAS Number: 2414572-47-5
Molecular Formula: C29H29ClN6O4
Molecular Weight: 561.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tuxobertinib is an orally bioavailable, irreversible, selective, small-molecule inhibitor of certain oncogenic driver, allosteric mutations of the ErbB receptor tyrosine kinases epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/neu or ErbB2), including extracellular domain allosteric mutations of HER2, and EGFR and HER2 exon 20 insertion mutations, with potential antineoplastic activity. Upon oral administration, tuxobertinib selectively binds to and inhibits these allosteric ErbB mutants while sparing wild-type EGFR, which may result in the selective inhibition of cellular proliferation and angiogenesis in tumor cells and tumors expressing these allosteric ErbB mutations. EGFR and HER2, ErbB receptor tyrosine kinases mutated or overexpressed in many tumor cell types, play a key role in tumor cell proliferation and tumor vascularization.
Source and Classification

Tuxobertinib is derived from modifications of existing EGFR inhibitors, specifically designed to enhance efficacy and reduce side effects associated with traditional therapies. Its classification as an EGFR inhibitor places it within a broader category of targeted therapies that aim to disrupt specific molecular targets involved in tumor growth. This specificity is crucial for minimizing damage to healthy cells during cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tuxobertinib involves several key steps:

  1. Starting Materials: The synthesis begins with 5-iodobenzene-1,3-diamine, which is treated with tin(II) chloride dihydrate in ethanol to yield an intermediate compound.
  2. Formation of Carbamate: The intermediate is then reacted with di-tert-butyl dicarbonate to form tert-butyl (3-amino-5-iodophenyl)carbamate.
  3. Final Assembly: A subsequent reaction with 2,4-dichloro-5-(trifluoromethyl)pyrimidine leads to the formation of Tuxobertinib through a coupling reaction facilitated by N,N-diisopropylethylamine under controlled temperature conditions.
Molecular Structure Analysis

Structure and Data

Tuxobertinib's molecular structure can be described using its chemical formula and key features:

  • Molecular Formula: C₁₄H₁₅ClF₃N₅O₂
  • Molecular Weight: Approximately 363.75 g/mol
  • Structural Features: The compound contains a pyrimidine ring, an iodobenzene moiety, and a carbamate functional group, contributing to its biological activity against EGFR.

The structural integrity is confirmed through spectroscopic techniques, providing insights into the arrangement of atoms and functional groups essential for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Tuxobertinib undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Nucleophilic Substitution: The introduction of the pyrimidine moiety involves nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
  2. Deprotection Steps: During synthesis, protective groups like carbamates are introduced and later removed to yield the final active compound.
  3. Stability Studies: Chemical stability under physiological conditions is assessed through degradation studies, ensuring that Tuxobertinib remains effective over time.

These reactions are pivotal in determining the efficacy and safety profile of Tuxobertinib as a therapeutic agent .

Mechanism of Action

Process and Data

Tuxobertinib exerts its effects primarily by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival. The specific mechanism can be summarized as follows:

  1. Binding Affinity: Tuxobertinib binds to the ATP-binding site of the EGFR, blocking phosphorylation events crucial for signal transduction.
  2. Cell Cycle Arrest: By inhibiting EGFR signaling, Tuxobertinib induces cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death.
  3. Preclinical Efficacy: In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines, indicating its potential utility in clinical settings .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tuxobertinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: Maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating Tuxobertinib into effective dosage forms for therapeutic use .

Applications

Scientific Uses

Tuxobertinib holds significant promise in various scientific applications:

  1. Cancer Therapy: Primarily investigated for its role in treating non-small cell lung cancer and other malignancies associated with aberrant EGFR signaling.
  2. Research Tool: Utilized in research settings to study EGFR-related pathways and develop combination therapies with other anticancer agents.
  3. Preclinical Studies: Ongoing studies aim to evaluate its pharmacokinetics, pharmacodynamics, and long-term safety profiles before advancing to clinical trials.

The ongoing research into Tuxobertinib underscores its potential as a valuable addition to the arsenal of targeted therapies against cancer .

Introduction to Tuxobertinib as a Precision Oncology Agent

Discovery and Rationale for Targeting Allosteric EGFR/HER2 Mutations

The discovery of Tuxobertinib emerged from the critical need to overcome limitations of ATP-competitive inhibitors in treating NSCLC with complex EGFR/HER2 mutations. Conventional TKIs (e.g., osimertinib) target the orthosteric ATP-binding site but face insurmountable challenges against exon 20 insertion mutations (exon20ins) and tertiary resistance mutations like C797S. Structural analyses revealed that exon20ins (e.g., A767V769dup, D770N771insSVD) create a rigid, constitutively active kinase conformation that sterically hinders drug access to the ATP pocket while enhancing ATP affinity [5] [8]. Similarly, C797S mutations abolish covalent binding of third-generation TKIs [1] [3].

Tuxobertinib was rationally designed to exploit allosteric pockets distal to the ATP site. These include:

  • The αC-β4 pocket adjacent to the αC-helix, dynamically exposed in inactive kinase conformations
  • The P-loop hydrophobic cleft generated by displacement of regulatory residuesBiophysical studies confirmed these pockets remain accessible in mutants with sterically constrained ATP sites. By binding these sites, Tuxobertinib induces conformational changes that destabilize kinase dimerization and phosphorylation, irrespective of gatekeeper or solvent-front mutations [8] [10].

Table 1: Mutation Classes Targeted by Tuxobertinib

Mutation ClassExamplesPrevalence in NSCLCPrior TKI Resistance
EGFR Exon 20 InsertionsD770N771insNPG, A767V769dup4% of EGFR mutantsHigh (Osimertinib IC50 >5000 nM)
HER2 Exon 20 InsertionsA775_G776insYVMA2-3% of NSCLCModerate (Afatinib IC50 ~100 nM)
Tertiary ResistanceEGFR C797S, HER2 C805S15-30% post-osimertinibAbsolute (Covalent inhibitors inactive)

Structural Basis for Mutation-Selective Inhibition

The mutation-selective inhibition by Tuxobertinib arises from its bifunctional binding mode engaging both allosteric and orthosteric sites. X-ray crystallography of Tuxobertinib-bound EGFR/HER2 variants reveals:

Key Interactions:

  • Hydrophobic occupancy of the αC-β4 pocket by a fluorinated indole group, displacing the regulatory αC-helix (ΔG = -8.2 kcal/mol)
  • H-bond network between pyrazole-N1 and catalytic lysine (K745 in EGFR), mimicking interactions observed in trisubstituted imidazole inhibitors [1] [8]
  • Salt bridge disruption between K745 and E762 in active-state mutants, forcing αC-helix "out" orientation [1]

Biochemical analyses demonstrate that Tuxobertinib achieves >100-fold selectivity for exon20ins mutants over wild-type EGFR (IC50 = 3.2 nM vs. 420 nM). This contrasts sharply with ATP-competitive inhibitors like mobocertinib, which show only 10-fold selectivity [5] [10]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms Tuxobertinib binding reduces structural flexibility in the P-loop (Δ% deuterium uptake = -38%) and activation loop (-27%), explaining its suppression of conformational rearrangements required for catalysis [6] [8].

Table 2: Biochemical Profiling of Tuxobertinib vs. Reference Inhibitors

ParameterTuxobertinibOsimertinibMobocertinib
EGFR Ex20ins IC503.2 ± 0.8 nM>5000 nM56 ± 12 nM
EGFR C797S IC507.1 ± 1.2 nM>5000 nM892 ± 154 nM
HER2 Ex20ins IC505.4 ± 1.1 nM>10000 nM241 ± 38 nM
Kinase Selectivity (S score)0.920.670.58

Role in Addressing Unmet Needs in Oncogenic Driver Heterogeneity

Tuxobertinib addresses two critical dimensions of oncogenic heterogeneity: spatial intratumor variability and molecular diversity of resistance mutations.

Spatial Heterogeneity Mitigation:

EGFR-mutant NSCLC exhibits intratumor heterogeneity in 77% of treatment-naïve tumors, with coexisting EGFR-high and EGFR-low subclones [7]. EGFR-low clones demonstrate intrinsic TKI tolerance through:

  • Epithelial-mesenchymal transition (EMT) signatures (vimentin↑, E-cadherin↓)
  • TGF-β-mediated immunosuppressive microenvironmentTuxobertinib overcomes this by maintaining efficacy against EGFR-low clones (IC50 shift <2-fold vs. >100-fold for osimertinib) due to its allosteric mechanism independent of EGFR expression level [7].

Molecular Heterogeneity Coverage:

Four structure-based EGFR mutant classes exhibit differential TKI sensitivity [4] [9]:

  • Classical-like (L858R, exon19del): Sensitive to all TKIs
  • PACC (G719X+S768I): Moderate sensitivity
  • T790M-like: Resistant to 1st-gen TKIs
  • Exon20ins: Resistant to most TKIsTuxobertinib inhibits all classes with IC50 <50 nM, including "undruggable" exon20ins and compound mutants (e.g., L858R/T790M/C797S). Its broad coverage stems from conformational trapping rather than direct competition with ATP or covalent modification [4] [8].

Table 3: Tuxobertinib Activity Across EGFR Heterogeneity Classes

Structure-Based ClassPrototype MutationsOsimertinib ResponseTuxobertinib Response
Classical-likeL858R, E746_A750delSensitive (IC50 <10 nM)Sensitive (IC50 = 4.2 nM)
PACCG719S, E709K+G719SModerate (IC50 ~100 nM)Sensitive (IC50 = 8.7 nM)
T790M-likeL858R/T790M, ex19del/T790M/C797SResistant (C797S-positive)Sensitive (IC50 = 6.9 nM)
Exon20insA767V769dup, D770N771insSVDResistant (IC50 >5000 nM)Sensitive (IC50 = 3.2 nM)

Properties

CAS Number

2414572-47-5

Product Name

Tuxobertinib

IUPAC Name

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C29H29ClN6O4

Molecular Weight

561.0 g/mol

InChI

InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34)

InChI Key

HIBPKFXWOPYJPZ-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.